molecular formula C14H15N B1670424 Dibenzylamine CAS No. 103-49-1

Dibenzylamine

Cat. No.: B1670424
CAS No.: 103-49-1
M. Wt: 197.27 g/mol
InChI Key: BWLUMTFWVZZZND-UHFFFAOYSA-N
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Description

Dibenzylamine is an organic compound with the molecular formula C₁₄H₁₅N . It is a secondary amine where two benzyl groups are attached to a single nitrogen atom. This compound is known for its clear, colorless to light yellow appearance and ammonia-like odor . This compound is used in various industrial applications, particularly in the production of rubber accelerators and pharmaceuticals.

Preparation Methods

Dibenzylamine can be synthesized through several methods:

    Hydrogenation of Benzaldehyde: One common method involves the reaction of benzaldehyde with ammonia in the presence of hydrogen and a hydrogenation catalyst, such as platinum or palladium, in an inert organic solvent. .

    Reaction of Benzyl Chloride with Ammonia: Another method involves the reaction of benzyl chloride with liquid ammonia in ethanol.

Chemical Reactions Analysis

Dibenzylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, platinum or palladium catalysts, alkyl halides, and carbonyl compounds. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Dibenzylamine can be compared with other similar compounds, such as:

This compound is unique due to its dual benzyl groups, which confer specific reactivity and applications in various fields.

Properties

IUPAC Name

N-benzyl-1-phenylmethanamine
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InChI

InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLUMTFWVZZZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
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Molecular Formula

C14H15N
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Related CAS

20455-68-9 (hydrochloride), 72088-84-7 (acetate)
Record name Dibenzylamine
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DSSTOX Substance ID

DTXSID6044355
Record name Dibenzylamine
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Molecular Weight

197.27 g/mol
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Physical Description

Liquid with an ammoniacal odor; [Merck Index] Colorless liquid with a weak odor; [Alfa Aesar MSDS]
Record name Dibenzylamine
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Vapor Pressure

0.00026 [mmHg]
Record name Dibenzylamine
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CAS No.

103-49-1
Record name Dibenzylamine
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Record name Benzenemethanamine, N-(phenylmethyl)-
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Record name DIBENZYLAMINE
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Synthesis routes and methods I

Procedure details

S-[(N,N-dibenzyl)aminobutyl]isothiourea, hydrochloride (prepared according to Example 15) was hydrolysed in aqueous ethanolic sodium hydroxide. The solvents were evaporated and the residue taken up in water and extracted 3 times with methylene dichloride. The extracts were dried (MgSO4), filtered and evaporated to give N-(3-mercaptopropy])dibenzylamine.
Name
S-[(N,N-dibenzyl)aminobutyl]isothiourea, hydrochloride
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Synthesis routes and methods II

Procedure details

The dibenzylamine salt of atorvastatin was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of dibenzylamine was prepared by dissolving 351.05 mg (1.0 equivalents) in acetonitrile (100 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, additional acetonitrile was added to prevent formation of a gel (100 mL), and the solid was allowed to stir. After 4 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile 75 mL), and placed in a 25° C. oven under nitrogen to dry overnight to afford atorvastatin dibenzylamine.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
gel
Quantity
100 mL
Type
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Quantity
40 mL
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Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
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Synthesis routes and methods III

Procedure details

The imine from benzaldehyde and benzylamine (19.5 g; 0.1 mole) was heated with phosphorous acid (8.2 g; 0.1 mole) and triethylamine (10.1 g; 0.1 mole) for 2 hours at reflux (125°-130°). After cooling to 90° the reaction mixture was diluted with water (50 ml), basified (NaOH) and extracted with chloroform. The extract was concentrated by evaporation of the chloroform and triethylamine to yield dibenzylamine 19.3 g (98% yield).
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
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19.5 g
Type
reactant
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8.2 g
Type
reactant
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10.1 g
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reactant
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0 (± 1) mol
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50 mL
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Yield
98%

Synthesis routes and methods IV

Procedure details

Under an argon-gas atmosphere, 5 mL of dehydrated methanol, 505 μL (5.0 mmol) of benzaldehyde (MW: 106.12), 545 μL (5.0 mmol) of benzylamine (MW: 107.15), 566 μL (15.0 mmol) of formic acid (MW: 46.43), and 5.90 mg (0.01 mmol, S/C=500) of the iridium catalyst Ir-7 (MW: 590.13) were introduced in a 20-mL Schlenk tube, and the mixture was stirred while heating at 60° C. for 1.5 hr. After distillation of the solvent, a saturated sodium hydrogen carbonate solution was added, then a product was extracted with methylene chloride, the organic layer was washed with water, and the product was dried with sodium sulfate. The drying agent was removed by filtration and the methylene chloride was distilled away to give a crude product dibenzylamine. Its conversion rate was 100% based on NMR measurement, with 95% of dibenzylamine, 3% of tribenzylamine, and 2% of benzyl alcohol.
Quantity
505 μL
Type
reactant
Reaction Step One
Quantity
545 μL
Type
reactant
Reaction Step One
Quantity
566 μL
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

The dibenzylamine salt of atorvastatin was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of dibenzylamine was prepared by dissolving 351.05 mg (1.0 equivalents) in acetonitrile (100 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, additional acetonitrile was added to prevent formation of a gel (100 mL), and the solid was allowed to stir. After 4 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL), and placed in a 25° C. oven under nitrogen to dry overnight to afford atorvastatin dibenzylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
gel
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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